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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis

of novel therapeutic agents. This document details its structural characteristics,

physicochemical properties, a plausible synthetic route, and expected spectroscopic

signatures. Furthermore, it contextualizes the compound's significance by discussing its role in

the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor

Receptor (EGFR) signaling pathway, a critical pathway in oncology research.

Introduction
Methyl 4-chloroquinazoline-8-carboxylate (CAS No. 903130-01-8) is a substituted

quinazoline derivative that has garnered significant interest in medicinal chemistry.[1] The

quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous

biologically active compounds with a wide range of therapeutic applications, including

anticancer, antimicrobial, and anti-inflammatory activities. Specifically, the 4-chloro substituent

provides a reactive site for nucleophilic substitution, making this compound a versatile building

block for creating diverse libraries of quinazoline-based molecules. Its derivatives have shown

particular promise as inhibitors of protein kinases, such as the Epidermal Growth Factor

Receptor (EGFR), which are often dysregulated in various cancers.[2] This guide aims to
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provide researchers and drug development professionals with a detailed understanding of the

fundamental properties and potential applications of this important synthetic intermediate.

Physicochemical Properties
A summary of the known and estimated physicochemical properties of Methyl 4-
chloroquinazoline-8-carboxylate is presented in Table 1. While experimental data for some

properties are not readily available in the literature, estimations based on closely related

compounds and general chemical principles are provided.

Table 1: Physicochemical Properties of Methyl 4-chloroquinazoline-8-carboxylate

Property Value Source/Comment

IUPAC Name
Methyl 4-chloroquinazoline-8-

carboxylate
---

CAS Number 903130-01-8 [1]

Molecular Formula C₁₀H₇ClN₂O₂ [1]

Molecular Weight 222.63 g/mol [1]

Appearance Expected to be a solid Based on related compounds

Melting Point Estimated: 129-130 °C

Based on the melting point of

the closely related 4-chloro-8-

methylquinazoline.[3]

Boiling Point >300 °C (Predicted)

High boiling point is expected

due to its aromatic and polar

nature.

Solubility

Generally soluble in polar

organic solvents such as DMF,

DMSO, and alcohols.[4]

Limited solubility in water.

Solubility is influenced by both

the solvent and temperature,

generally increasing with a rise

in temperature.[4]

Purity
Commercially available in

purities of ~95-97%
[1]

Storage Room temperature [1]
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Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 4-
chloroquinazoline-8-carboxylate is not widely published, a plausible synthetic route can be

devised based on established methods for the synthesis of substituted quinazolines. A general

and efficient method involves the cyclization of an appropriately substituted anthranilic acid

derivative, followed by chlorination.

Proposed Synthetic Pathway
A potential synthetic route starting from 2-aminoterephthalic acid is outlined below. This multi-

step synthesis involves esterification, cyclization to form the quinazolinone core, and

subsequent chlorination to yield the final product.

Step 1: Monoesterification Step 2: Cyclization Step 3: Chlorination

2-Aminoterephthalic acid 1-Methyl 2-aminoterephthalate
Methanol, H₂SO₄ (cat.)

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
Formamide, Heat

Methyl 4-chloroquinazoline-8-carboxylate
SOCl₂, Reflux

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Methyl 4-chloroquinazoline-8-carboxylate.

Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl 2-aminoterephthalate

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-

aminoterephthalic acid in an excess of methanol.

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable

base (e.g., sodium bicarbonate solution).

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic

layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the

crude 1-methyl 2-aminoterephthalate.[5]

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Reaction Setup: Combine 1-methyl 2-aminoterephthalate with an excess of formamide in a

reaction vessel.

Reaction: Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

Isolation: Upon cooling, the product often precipitates out of the reaction mixture. The solid

can be collected by filtration and washed with a suitable solvent (e.g., ethanol) to remove

excess formamide.

Step 3: Synthesis of Methyl 4-chloroquinazoline-8-carboxylate

Reaction Setup: Suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in an excess of

thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to

facilitate the reaction.

Reaction: Heat the mixture to reflux for a few hours until the reaction is complete (monitored

by TLC).[6]

Work-up: Carefully remove the excess thionyl chloride under reduced pressure.

Isolation: Treat the residue with ice-cold water or a basic solution (e.g., saturated sodium

bicarbonate) to precipitate the crude product. Collect the solid by filtration and wash

thoroughly with water.

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or

acetonitrile) to obtain pure Methyl 4-chloroquinazoline-8-carboxylate.
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Spectroscopic Data
While experimental spectra for Methyl 4-chloroquinazoline-8-carboxylate are not readily

available, the expected spectroscopic characteristics can be predicted based on its structure

and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Methyl 4-chloroquinazoline-8-carboxylate

Technique Predicted Key Signals

¹H NMR

Aromatic protons (quinazoline ring): δ 7.5-8.5

ppm (multiplets). Methyl ester protons (-OCH₃):

δ ~4.0 ppm (singlet).

¹³C NMR

Carbonyl carbon (ester): δ ~165 ppm. Aromatic

carbons: δ 120-160 ppm. Methyl carbon (-

OCH₃): δ ~53 ppm.

Mass Spec. (EI)

Molecular ion (M⁺) peak at m/z = 222/224 (due

to ³⁵Cl/³⁷Cl isotopes). Common fragmentation

would involve the loss of the methyl ester group

(-COOCH₃) and/or the chlorine atom.

FT-IR

C=O stretch (ester): ~1720 cm⁻¹. C=N and C=C

stretches (aromatic rings): 1500-1650 cm⁻¹. C-

Cl stretch: 700-800 cm⁻¹.

Role in Drug Discovery: Targeting the EGFR
Signaling Pathway
Derivatives of Methyl 4-chloroquinazoline-8-carboxylate are prominent as inhibitors of the

Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine

kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular

signaling events that regulate cell proliferation, survival, and differentiation.[7][8] Dysregulation

of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic

intervention.
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Small molecule tyrosine kinase inhibitors (TKIs) with a quinazoline core, such as Gefitinib and

Erlotinib, function by competing with ATP for binding to the intracellular kinase domain of

EGFR.[7][9] This competitive inhibition prevents the autophosphorylation of the receptor,

thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt

pathways.[7][9]
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Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based

TKIs.

The workflow for developing novel EGFR inhibitors often starts with a versatile scaffold like

Methyl 4-chloroquinazoline-8-carboxylate. The reactive 4-chloro position allows for the

introduction of various aniline or other nucleophilic side chains, enabling the exploration of

structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic

properties.
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Caption: Experimental workflow for the development of quinazoline-based kinase inhibitors.
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Conclusion
Methyl 4-chloroquinazoline-8-carboxylate is a valuable and versatile building block in

medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting aberrant

signaling pathways in cancer. This technical guide has provided a comprehensive overview of

its chemical properties, a plausible synthetic route, and its strategic importance in drug

discovery. The information presented herein is intended to serve as a foundational resource for

researchers and scientists working to develop the next generation of targeted therapeutics.

Further experimental validation of the predicted properties and optimization of the synthetic

protocol will undoubtedly facilitate its broader application in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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